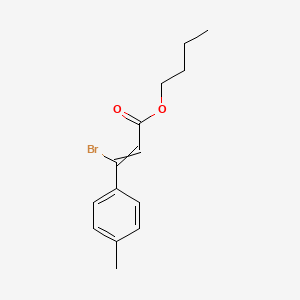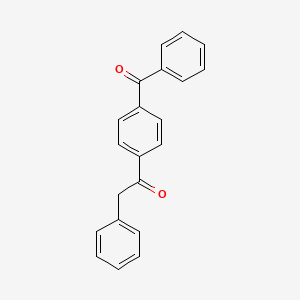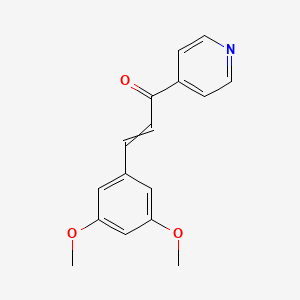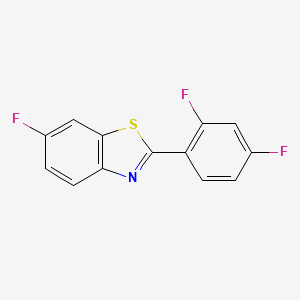
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H15BrO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-methylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution: Formation of 3-amino-3-(4-methylphenyl)prop-2-enoate or 3-thio-3-(4-methylphenyl)prop-2-enoate.
Addition: Formation of 3,3-dihalo-3-(4-methylphenyl)propanoates.
Oxidation: Formation of 3-bromo-3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-bromo-3-(4-methylphenyl)propan-1-ol.
Applications De Recherche Scientifique
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and with electrophiles through addition reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Ethyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility, reactivity, and potential applications compared to its methyl, ethyl, and propyl counterparts. The butyl group can provide different steric and electronic effects, making it a valuable compound for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
832734-33-5 |
|---|---|
Formule moléculaire |
C14H17BrO2 |
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
butyl 3-bromo-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H17BrO2/c1-3-4-9-17-14(16)10-13(15)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
LWRAJSMXIUIKKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C(C1=CC=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)



![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

